molecular formula C12H18N2O B6165267 2-[(piperidin-3-yl)methoxy]aniline CAS No. 1896511-79-7

2-[(piperidin-3-yl)methoxy]aniline

Cat. No.: B6165267
CAS No.: 1896511-79-7
M. Wt: 206.28 g/mol
InChI Key: UODHAXXYDGLJBX-UHFFFAOYSA-N
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Description

2-[(piperidin-3-yl)methoxy]aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are known for their importance in the pharmaceutical industry, as they are present in numerous classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with aniline derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the aniline moiety through a methoxy linker. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(piperidin-3-yl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(piperidin-3-yl)methoxy]aniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(piperidin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(piperidin-3-yl)methoxy]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring, aniline moiety, and methoxy linker, which imparts distinct chemical and biological characteristics .

Properties

CAS No.

1896511-79-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9,13H2

InChI Key

UODHAXXYDGLJBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2N

Purity

95

Origin of Product

United States

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